9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
CAS No.: 929493-79-8
Cat. No.: VC6796683
Molecular Formula: C25H22N2O3
Molecular Weight: 398.462
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929493-79-8 |
|---|---|
| Molecular Formula | C25H22N2O3 |
| Molecular Weight | 398.462 |
| IUPAC Name | 9-[4-(dimethylamino)phenyl]-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
| Standard InChI | InChI=1S/C25H22N2O3/c1-26(2)18-8-10-19(11-9-18)27-14-21-23(30-16-27)13-12-20-24(28)22(15-29-25(20)21)17-6-4-3-5-7-17/h3-13,15H,14,16H2,1-2H3 |
| Standard InChI Key | SEWSIXZFPXYKIZ-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2 |
Introduction
The compound 9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e] oxazin-4(8H)-one is a complex organic molecule with a unique structural framework. It belongs to the chromeno-oxazinone class, which is known for its diverse biological activities and potential applications in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of 9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e] oxazin-4(8H)-one typically involves multi-step reactions. Although specific methods for this compound are not well-documented, similar compounds often require the preparation of a chromeno-oxazinone core followed by substitution reactions to introduce the desired functional groups.
Synthesis Approaches
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Core Formation: The chromeno-oxazinone core can be synthesized through condensation reactions involving appropriate precursors.
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Substitution Reactions: Introduction of the 4-(dimethylamino)phenyl and phenyl groups may involve nucleophilic substitution or coupling reactions.
Biological Activities and Potential Applications
While specific biological activities of 9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e] oxazin-4(8H)-one are not extensively documented, compounds with similar structural features have shown potential in various fields:
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Pharmacology: Compounds with chromeno-oxazinone structures may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
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Medicinal Chemistry: The presence of dimethylamino and phenyl groups can enhance interactions with biological targets such as enzymes or receptors.
Potential Biological Targets
| Biological Target | Potential Interaction |
|---|---|
| Enzymes | Inhibition or modulation of enzyme activity |
| Receptors | Binding and activation/modulation of signaling pathways |
Research Findings and Future Directions
Detailed studies on the biological activities and mechanisms of action of 9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e] oxazin-4(8H)-one are necessary to fully understand its potential applications. This includes kinetic assays and binding affinity measurements to elucidate interactions with biological targets.
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